molecular formula C18H20N4OS B2453223 3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 2097914-42-4

3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2453223
CAS No.: 2097914-42-4
M. Wt: 340.45
InChI Key: RISKKLPPSYITKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a dimethylamino group, a pyrazolyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with a suitable amine.

    Introduction of the Dimethylamino Group: This step may involve the alkylation of an amine precursor with dimethylamine.

    Attachment of the Pyrazolyl and Thiophenyl Groups: These groups can be introduced through nucleophilic substitution reactions or via cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the substituents on the benzamide core or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, organometallics, and bases are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-pyrazol-1-yl)ethyl)benzamide: Lacks the dimethylamino and thiophenyl groups.

    3-(dimethylamino)-N-(2-phenylethyl)benzamide: Contains a phenyl group instead of the pyrazolyl and thiophenyl groups.

    N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the dimethylamino and pyrazolyl groups.

Uniqueness

3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the dimethylamino group can enhance solubility and reactivity, while the pyrazolyl and thiophenyl groups may contribute to specific interactions with biological targets.

Properties

IUPAC Name

3-(dimethylamino)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-21(2)16-6-3-5-14(11-16)18(23)19-12-17(15-7-10-24-13-15)22-9-4-8-20-22/h3-11,13,17H,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISKKLPPSYITKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.